![molecular formula C12H15F6N3O B3830225 2-ethyl-6-(1-piperidinyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine](/img/structure/B3830225.png)
2-ethyl-6-(1-piperidinyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
Overview
Description
2-ethyl-6-(1-piperidinyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine, commonly known as EF5, is a potent hypoxia marker used in scientific research. The compound is highly selective and binds to hypoxic cells, making it a valuable tool for studying tumor hypoxia and developing new cancer therapies.
Mechanism of Action
EF5 binds to the hypoxic cells in tumors through its nitro group, which is reduced to a nitroso group under hypoxic conditions. The nitroso group then reacts with thiol groups in proteins, forming covalent adducts that can be detected using immunohistochemistry or fluorescence microscopy.
Biochemical and Physiological Effects:
EF5 is a relatively stable compound that does not undergo significant metabolism in vivo. It is rapidly cleared from the bloodstream and excreted in the urine. EF5 does not have any significant toxic effects on normal tissues, making it a safe and reliable hypoxia marker for scientific research.
Advantages and Limitations for Lab Experiments
EF5 has several advantages over other hypoxia markers, including its high selectivity for hypoxic cells, stability, and compatibility with various detection methods. However, EF5 has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, EF5 can only bind to cells that are hypoxic at the time of administration, which can limit its usefulness in studying dynamic changes in tumor hypoxia.
Future Directions
There are several future directions for EF5 research, including the development of new EF5 derivatives with improved solubility and selectivity for hypoxic cells. Additionally, EF5 could be used in combination with other hypoxia markers to provide a more comprehensive picture of tumor hypoxia. Finally, EF5 could be used to develop new imaging techniques for detecting hypoxic tumors in vivo, which could improve the accuracy of cancer diagnosis and treatment.
Scientific Research Applications
EF5 is primarily used as a hypoxia marker in scientific research. It binds to hypoxic cells in tumors and can be detected using immunohistochemistry or fluorescence microscopy. This makes it a valuable tool for studying the microenvironment of tumors and developing new cancer therapies. EF5 has been used in preclinical studies to evaluate the efficacy of radiation therapy, chemotherapy, and immunotherapy in hypoxic tumors.
properties
IUPAC Name |
2-ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F6N3O/c1-2-8-19-10(11(13,14)15,12(16,17)18)20-9(22-8)21-6-4-3-5-7-21/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGBJNKYFKYUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N=C(O1)N2CCCCC2)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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